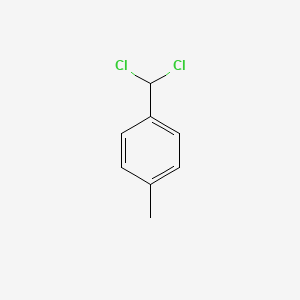

1-(Dichloromethyl)-4-methylbenzene

Description

BenchChem offers high-quality 1-(Dichloromethyl)-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Dichloromethyl)-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(dichloromethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDYIHSZBVIIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334222 | |

| Record name | 1-(Dichloromethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23063-36-7 | |

| Record name | 1-(Dichloromethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1-(Dichloromethyl)-4-methylbenzene

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Dichloromethyl)-4-methylbenzene

Executive Summary

This guide provides a comprehensive technical overview for the (CAS No. 23063-36-7), a pivotal intermediate in organic synthesis. The primary focus is on the free-radical side-chain chlorination of p-xylene, a method widely employed for its efficiency and scalability. We will explore the underlying reaction mechanism, detail the critical experimental parameters that govern selectivity and yield, and provide a robust, step-by-step laboratory protocol. Furthermore, this document outlines the essential analytical techniques for structural verification and purity assessment, including NMR, IR, and Mass Spectrometry, complete with expected data. This guide is intended for researchers and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the handling of this compound.

Introduction: The Synthetic Utility of 1-(Dichloromethyl)-4-methylbenzene

1-(Dichloromethyl)-4-methylbenzene, also known by synonyms such as p-methylbenzal chloride and α,α-dichloro-p-xylene, is a geminal dihalide with significant value in synthetic chemistry.[1][2] Its molecular formula is C₈H₈Cl₂ and it has a molecular weight of approximately 175.06 g/mol .[3][4] The primary utility of this compound lies in its role as a precursor to p-tolualdehyde, a key building block for pharmaceuticals, fragrances, and agrochemicals. The dichloromethyl group is readily hydrolyzed to an aldehyde, making this compound a stable and effective synthon.

The most common industrial synthesis route involves the controlled chlorination of the methyl group of p-xylene. Understanding the principles of this reaction is crucial to maximizing the yield of the desired dichlorinated product while minimizing the formation of mono-chlorinated (p-xylyl chloride) and tri-chlorinated (p-methylbenzotrichloride) byproducts.

Synthesis via Free-Radical Chlorination

The conversion of p-xylene to 1-(Dichloromethyl)-4-methylbenzene is achieved through a free-radical chain reaction, typically initiated by ultraviolet (UV) light or a chemical free-radical initiator.[5] This method selectively targets the benzylic hydrogens of the methyl group over the aromatic hydrogens of the benzene ring.

Reaction Mechanism

The process follows a classic free-radical chain mechanism consisting of three stages: initiation, propagation, and termination. The key to this reaction's selectivity for the side chain is the avoidance of Lewis acid catalysts (like FeCl₃), which would promote electrophilic aromatic substitution (ring chlorination).[6]

-

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step requires an input of energy, typically provided by UV light.

-

Propagation: This is a two-step cycle. A chlorine radical abstracts a hydrogen atom from the methyl group of p-xylene to form a stable, resonance-delocalized benzyl radical and hydrogen chloride (HCl). This benzyl radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain. This cycle repeats to form the dichlorinated product.

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

Causality Behind Experimental Choices

-

Reagent Purity: The starting p-xylene must be free of metal ion contaminants, particularly iron, which can catalyze undesired ring chlorination.[6]

-

Control of Chlorination: The stoichiometry of chlorine gas is the most critical parameter. Approximately two molar equivalents of chlorine are required per mole of p-xylene. Insufficient chlorine will result in a higher proportion of the monochlorinated intermediate, while excess chlorine will lead to the formation of p-methylbenzotrichloride.[5]

-

Initiation Method: UV light is a clean and effective method for initiating the reaction.[7] Alternatively, chemical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide can be used, though this introduces impurities that must be removed later.[5]

-

Temperature: The reaction should be conducted at a temperature sufficient to maintain a liquid phase and a reasonable reaction rate, but excessive heat can decrease selectivity.[7] A temperature range of 65 to 120°C is often preferred.[8]

-

Byproduct Management: The reaction generates a significant amount of HCl gas as a byproduct.[7] This must be safely vented and neutralized using a scrubber (e.g., a sodium hydroxide solution).

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Table 1: Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| p-Xylene | 106.16 | 106.2 g (123 mL) | 1.0 | 1.0 |

| Chlorine Gas (Cl₂) | 70.90 | ~145 g | ~2.05 | 2.05 |

Apparatus Setup:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and a thermometer.

-

The outlet of the condenser is connected via tubing to a gas scrubber containing a dilute NaOH solution to neutralize the evolved HCl gas.

-

A UV lamp (e.g., a mercury vapor lamp) is positioned to irradiate the flask.

Procedure:

-

Charge the flask with p-xylene (106.2 g, 1.0 mol).

-

Begin stirring and heat the p-xylene to approximately 70-80°C.

-

Turn on the UV lamp to irradiate the flask.

-

Begin bubbling chlorine gas through the liquid at a steady rate. The reaction is exothermic; monitor the temperature and adjust the chlorine flow rate or apply external cooling to maintain the temperature between 90-110°C.

-

Monitor the reaction progress by periodically taking samples and analyzing them via Gas Chromatography (GC) or by tracking the weight gain of the reaction flask. The theoretical weight gain for complete dichlorination is ~142 g.

-

Once the desired level of conversion is reached (typically after 4-8 hours), stop the chlorine flow and turn off the UV lamp.

-

Bubble nitrogen gas through the reaction mixture to purge any remaining dissolved chlorine and HCl.

-

The crude product is then purified by vacuum distillation to separate it from unreacted starting material and other chlorinated byproducts. The product, 1-(Dichloromethyl)-4-methylbenzene, is a colorless to pale yellow liquid.

Characterization

Once synthesized, the identity and purity of 1-(Dichloromethyl)-4-methylbenzene must be confirmed using standard analytical techniques.

Spectroscopic Methods

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: The four aromatic protons will appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets due to the para-substitution pattern. Expect one doublet around δ 7.4-7.5 ppm and another around δ 7.2-7.3 ppm.

-

Dichloromethyl Proton (-CHCl₂): This single proton is significantly deshielded by the two adjacent chlorine atoms and will appear as a sharp singlet at a high chemical shift, typically around δ 6.6-6.8 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group are in a typical benzylic environment and will appear as a singlet around δ 2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Due to the molecule's symmetry, only 6 distinct carbon signals are expected:

-

4 Aromatic Carbons: Two signals for the protonated aromatic carbons (typically δ 126-130 ppm) and two signals for the quaternary aromatic carbons (the one bearing the methyl group and the one bearing the dichloromethyl group, typically δ 138-142 ppm).

-

Dichloromethyl Carbon (-CHCl₂): This carbon is attached to two electronegative chlorine atoms and will be found significantly downfield, estimated around δ 70-75 ppm.

-

Methyl Carbon (-CH₃): This aliphatic carbon will appear upfield, typically around δ 21-22 ppm.[9]

IR (Infrared) Spectroscopy:

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Medium bands just below 3000 cm⁻¹ (approx. 2920-2960 cm⁻¹).

-

Aromatic C=C Stretch: Sharp bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong bands in the fingerprint region, typically between 600-800 cm⁻¹. The presence of two chlorine atoms on the same carbon may result in two distinct stretching bands (asymmetric and symmetric).

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The expected peaks will be at m/z 174 (for C₈H₈³⁵Cl₂), m/z 176 (for C₈H₈³⁵Cl³⁷Cl), and m/z 178 (for C₈H₈³⁷Cl₂). The relative intensity ratio of these peaks will be approximately 9:6:1.

-

Fragmentation: A common fragmentation pattern is the loss of a chlorine radical to give a fragment at m/z 139/141, which can then lose HCl to give a fragment at m/z 103.

Summary of Analytical Data

Table 2: Expected Characterization Data

| Technique | Feature | Expected Value |

| ¹H NMR | Aromatic H (d) | δ ~7.45 ppm |

| Aromatic H (d) | δ ~7.25 ppm | |

| Dichloromethyl H (s) | δ ~6.7 ppm | |

| Methyl H (s) | δ ~2.4 ppm | |

| ¹³C NMR | Aromatic C (quaternary) | δ ~138-142 ppm (2 signals) |

| Aromatic C (CH) | δ ~126-130 ppm (2 signals) | |

| -CHCl₂ | δ ~70-75 ppm | |

| -CH₃ | δ ~21-22 ppm | |

| IR | Ar-H Stretch | > 3000 cm⁻¹ |

| Alkyl C-H Stretch | < 3000 cm⁻¹ | |

| C=C Stretch | 1450-1600 cm⁻¹ | |

| C-Cl Stretch | 600-800 cm⁻¹ | |

| MS (m/z) | [M]⁺ | 174 |

| [M+2]⁺ | 176 | |

| [M+4]⁺ | 178 | |

| Relative Intensity | 9:6:1 |

Safety and Handling

1-(Dichloromethyl)-4-methylbenzene is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be conducted in a fume hood. It is an irritant to the skin, eyes, and respiratory system. Chlorine gas is highly toxic and corrosive. P-xylene is flammable. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 1-(Dichloromethyl)-4-methylbenzene via free-radical chlorination of p-xylene is a robust and well-established method. The key to a successful synthesis lies in the careful control of experimental conditions, particularly the stoichiometry of chlorine and the reaction temperature, to maximize selectivity for the desired product. Proper analytical characterization using NMR, IR, and MS is essential to confirm the structure and assess the purity of the final compound, ensuring its suitability for subsequent applications in research and development.

References

-

US2814649A - Process for separation of chlorinated xylenes. Google Patents.

-

PubChem. 1-(Dichloromethyl)-4-methylbenzene. National Center for Biotechnology Information.

-

Cheméo. Chemical Properties of Benzene, 1-(dichloromethyl)-4-methyl- (CAS 23063-36-7).

-

Sciencemadness Discussion Board. Free Radical Chlorination of p-Xylene.

-

US3350467A - Method for side-chain chlorination of xylene. Google Patents.

-

Organic Syntheses. Dichloromethyl methyl ether.

-

Martinez, A., et al. (2021). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 26(10), 2878.

-

ChemicalBook. 1,2-Dichloro-4-(chloromethyl)benzene(102-47-6) 1H NMR.

-

US6117278A - Method of making α-chloroxylenes. Google Patents.

-

ChemicalBook. 1,2-Dichloro-4-(chloromethyl)benzene(102-47-6) MS spectrum.

-

ChemicalBook. 1-(DICHLOROMETHYL)-4-METHYLBENZENE synthesis.

-

BenchChem. Synthesis of (Dichloromethyl)cyclohexane from cyclohexanecarbaldehyde.

-

Echemi. 2,4-Dichloro-1-(dichloromethyl)benzene Formula.

-

Organic Chemistry Portal. Synthesis of 1,1-dichloroalkanes.

-

ChemicalBook. 1,4-Dichlorobenzene(106-46-7) 13C NMR spectrum.

-

NIST. Benzene, 1-(dichloromethyl)-4-methyl-. NIST Chemistry WebBook.

-

ResearchGate. An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide.

-

The Royal Society of Chemistry. Supporting information.

-

NIST. Benzene, 1-(chloromethyl)-4-methyl- Infrared Spectrum. NIST Chemistry WebBook.

-

NIST. Benzene, 1-(chloromethyl)-4-methyl- Mass spectrum (electron ionization). NIST Chemistry WebBook.

-

Stenutz. 1-dichloromethyl-4-methylbenzene.

-

SpectraBase. 1-(Dichloromethoxy)-4-methyl-benzene - Optional[Vapor Phase IR].

-

Semantic Scholar. Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents.

-

ChemicalBook. 1-(DICHLOROMETHYL)-4-METHYLBENZENE | 23063-36-7.

Sources

- 1. 1-(Dichloromethyl)-4-methylbenzene | C8H8Cl2 | CID 520017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-(dichloromethyl)-4-methyl- [webbook.nist.gov]

- 3. Benzene, 1-(dichloromethyl)-4-methyl- (CAS 23063-36-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1-(DICHLOROMETHYL)-4-METHYLBENZENE | 23063-36-7 [chemicalbook.com]

- 5. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]

- 6. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. US6117278A - Method of making α-chloroxylenes - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

α,α'-Dichloro-p-xylene: A Comprehensive Technical Guide for Advanced Research

Introduction: The Duality of a Benzylic Dihalide

α,α'-Dichloro-p-xylene, also known as 1,4-bis(chloromethyl)benzene, is a crystalline organic solid that holds a significant position in the landscape of materials science and synthetic chemistry.[1] Structurally, it is a derivative of p-xylene where each methyl group has been functionalized with a chlorine atom, creating two benzylic chloride moieties. This configuration imparts a dual reactivity: the stability of the aromatic core contrasted with the high reactivity of the benzylic positions. This duality makes it an exceptionally valuable monomer and intermediate. For researchers and drug development professionals, understanding the nuanced physical properties and chemical behaviors of this compound is paramount for its effective and safe utilization in complex synthetic pathways and the development of novel functional materials. This guide provides an in-depth examination of its core properties, reactivity, and handling, grounded in established scientific principles and experimental observations.

Section 1: Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of scientific integrity. α,α'-Dichloro-p-xylene is known by several synonyms, which can be critical to recognize when surveying literature and commercial sources.

| Identifier | Value |

| IUPAC Name | 1,4-bis(chloromethyl)benzene[2] |

| CAS Number | 623-25-6[1] |

| Molecular Formula | C₈H₈Cl₂[1] |

| Molecular Weight | 175.06 g/mol [1] |

| Synonyms | p-Xylylene dichloride, 1,4-Di(chloromethyl)benzene, p-Bis(chloromethyl)benzene[1][3] |

| InChI Key | ZZHIDJWUJRKHGX-UHFFFAOYSA-N |

| EC Number | 210-782-7[1] |

Section 2: Physicochemical Properties

The physical state and solubility of α,α'-dichloro-p-xylene dictate its handling, storage, and reaction conditions. It is a white to light yellow crystalline solid under standard conditions.[1][3] Its relatively high melting point compared to its parent hydrocarbon, p-xylene, is a direct consequence of increased intermolecular forces (dipole-dipole interactions and London dispersion forces) due to the presence of the polar C-Cl bonds and a more symmetrical structure allowing for efficient crystal packing.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline solid | [1][3] |

| Melting Point | 98-101 °C | [4] |

| Boiling Point | 254 °C | [4] |

| Density | 1.42 g/cm³ | [1] |

| Flash Point | 254 °C | [1] |

| Water Solubility | Undergoes hydrolysis | [1][3] |

| Solubility in other solvents | Soluble in methanol (50 mg/mL), toluene, acetone, and dichloromethane. | [1][5] |

| Storage Temperature | 2-8°C, under inert gas, protected from moisture | [1] |

The most critical aspect of its solubility profile is its reactivity with water. As a benzylic halide, it is susceptible to hydrolysis, a reaction that is significantly faster than for simple alkyl halides due to the resonance stabilization of the intermediate benzylic carbocation. This necessitates storage in a dry, inert atmosphere to maintain its chemical integrity.

Section 3: Spectroscopic Profile

The structural identity of α,α'-dichloro-p-xylene is unequivocally confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characteristically simple due to the molecule's symmetry. It displays two main signals: a singlet corresponding to the four aromatic protons on the benzene ring and another singlet for the four protons of the two chloromethyl (-CH₂Cl) groups.[6] The benzylic protons are deshielded by the adjacent chlorine atom and the aromatic ring, typically appearing around 4.6 ppm, while the aromatic protons appear in the typical 7.3-7.4 ppm region.

-

¹³C NMR : The carbon NMR spectrum also reflects the molecular symmetry, showing signals for the aromatic carbons and a distinct signal for the benzylic carbons of the -CH₂Cl groups.[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.[7] Characteristic absorption bands include those for C-H stretching of the aromatic ring, C=C stretching within the ring, and, most importantly, the C-Cl stretching of the chloromethyl groups. The out-of-plane C-H bending bands can confirm the 1,4-disubstitution pattern of the benzene ring.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[2] The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately a 9:6:1 ratio for the M, M+2, and M+4 peaks), providing definitive evidence of its elemental composition. The fragmentation pattern is typically dominated by the loss of a chlorine atom and the formation of a stable benzylic cation.[2]

Note: Representative spectra are available for review in public databases such as PubChem and ChemicalBook for detailed analysis and verification.[2][6][7]

Section 4: Chemical Reactivity and Synthetic Applications

The reactivity of α,α'-dichloro-p-xylene is centered on the two benzylic chloride groups. These groups are excellent leaving groups, making the compound a versatile precursor for a variety of substitution and elimination reactions.

Key Reactions

-

Hydrolysis : In the presence of water or other nucleophiles, α,α'-dichloro-p-xylene readily undergoes nucleophilic substitution to form α,α'-dihydroxy-p-xylene, which can be further oxidized to terephthalaldehyde.[8] This reactivity underscores the need for anhydrous conditions during storage and handling.

-

Oxidation : Treatment with oxidizing agents like dilute nitric acid can convert the chloromethyl groups into aldehydes and carboxylic acids, yielding products such as terephthalaldehyde and terephthalic acid.[9]

-

Polycondensation : The most significant industrial application of α,α'-dichloro-p-xylene is as a monomer in polymerization reactions. It can undergo phase-transfer catalyzed polycondensation with nucleophiles like t-butylcyanoacetate.[4]

-

Precursor to Poly(p-phenylene vinylene) (PPV) : It is a key starting material for the "chlorine precursor route" to synthesize PPV, a highly important conductive polymer used in light-emitting diodes (LEDs), photovoltaics, and other electronic devices.[3][10]

Workflow: Synthesis of Poly(p-phenylene vinylene) (PPV) via the Chlorine Precursor Route

The conversion of α,α'-dichloro-p-xylene to PPV is a cornerstone of conductive polymer synthesis. The causality of this process hinges on a base-induced elimination to form a highly reactive intermediate, which then polymerizes.

Caption: Workflow for PPV synthesis from α,α'-dichloro-p-xylene.

This multi-step process is advantageous because the soluble precursor polymer can be purified and cast into thin films before the final thermal elimination step, which renders the final PPV polymer insoluble and intractable.[10]

Section 5: Synthesis and Purification

Protocol 1: Synthesis by Photochlorination of p-Xylene

The industrial preparation of α,α'-dichloro-p-xylene is typically achieved through the free-radical chlorination of p-xylene, initiated by UV light.[11] This method selectively targets the benzylic hydrogens over the aromatic hydrogens.

Self-Validating System: The reaction progress can be monitored by measuring the mass increase or by GC analysis of aliquots to track the disappearance of the starting material and the formation of mono- and di-chlorinated products. The reaction is self-validating as the desired product crystallizes upon cooling, separating from soluble byproducts.

Methodology:

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, a reflux condenser, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution to neutralize excess HCl gas). A UV lamp (e.g., a mercury vapor lamp) is positioned to irradiate the flask.

-

Reagent Charging: Charge the flask with p-xylene. If a solvent is used to control viscosity, an inert chlorinated solvent like carbon tetrachloride can be added.

-

Initiation of Reaction: Begin stirring and heat the reaction mixture to a gentle reflux (approx. 138°C for neat p-xylene).

-

Chlorination: While irradiating the flask with the UV lamp, introduce a steady stream of dry chlorine gas through the gas inlet tube. The temperature should be carefully controlled, as higher temperatures can favor further chlorination.

-

Monitoring: Continue the reaction until the theoretical amount of chlorine has been added for dichlorination, or until GC analysis shows the desired product concentration has been reached.

-

Work-up: Stop the chlorine flow and UV irradiation. Allow the mixture to cool to room temperature, during which the α,α'-dichloro-p-xylene will begin to crystallize.

-

Isolation: Cool the mixture further in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (e.g., hexane) to remove soluble impurities.

Protocol 2: Purification by Recrystallization

For applications requiring high purity, such as polymerization, recrystallization is essential.

Methodology:

-

Solvent Selection: Benzene is a cited solvent for recrystallization.[3] An alternative, potentially safer solvent like toluene or a mixed solvent system (e.g., ethanol/water) could be developed. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude α,α'-dichloro-p-xylene in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until all the solid dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Filtration: If charcoal was used, perform a hot filtration to remove it.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Slow cooling is crucial for the formation of large, pure crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold, fresh solvent, and dry under vacuum to remove all residual solvent.

Section 6: Safety and Handling

α,α'-Dichloro-p-xylene is a hazardous substance that requires careful handling in a controlled laboratory environment.

-

Toxicity: It is harmful if swallowed and fatal if inhaled.[12]

-

Corrosivity: It causes severe skin burns and serious eye damage.[12] It is also classified as a lachrymator, a substance that irritates the eyes and causes tears.

-

Environmental Hazard: The compound is very toxic to aquatic life with long-lasting effects.[12]

-

Reactivity Hazards: It is sensitive to moisture and may be corrosive to metals.[8][12]

Mandatory Precautions:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities. Use appropriate respiratory protection if there is a risk of dust generation.

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. After handling, wash hands and face thoroughly.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from incompatible materials such as moisture, bases, and oxidizing agents.[1]

Conclusion

α,α'-Dichloro-p-xylene is more than a simple chlorinated hydrocarbon; it is a precisely functionalized building block whose value is derived from the targeted reactivity of its benzylic C-Cl bonds. Its physical properties necessitate careful, anhydrous handling, while its chemical reactivity opens pathways to important materials like terephthalaldehyde and, most notably, the conductive polymer PPV. For the research scientist, a thorough understanding of its synthesis, purification, and hazardous properties is not merely procedural but is integral to harnessing its full synthetic potential safely and effectively. The protocols and data presented in this guide serve as a foundational resource for the innovative application of this versatile compound.

References

- Snell, J. M., & Weissberger, A. (1949). Terephthalaldehyde. Organic Syntheses, 29, 93. doi:10.15227/orgsyn.029.0093

- Hsieh, B. R., Wan, W. C., Yu, Y., Gao, Y., Goodwin, T. E., Gonzalez, S. A., & Feld, W. A. (1998). Synthesis of Highly Phenylated Poly(p-phenylenevinylenes) via a Chlorine Precursor Route. Macromolecules, 31(3), 631–636.

-

LookChem. (n.d.). Cas 623-25-6,alpha,alpha'-Dichloro-p-xylene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12171, alpha,alpha'-Dichloro-p-xylene. Retrieved from [Link]

- Lapa, H. M., & Martins, L. M. D. R. S. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. Molecules, 28(4), 1922. doi:10.3390/molecules28041922

- Greiner, A., & Briel, O. (1999). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 10(1), 1-13.

-

ChemBK. (n.d.). P-XYLENE DICHLORIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12171, alpha,alpha'-Dichloro-p-xylene. Retrieved from [Link]

-

ChemBK. (n.d.). P-XYLENE DICHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). RU2101272C1 - Method of synthesis of dichloro-di-para-xylylene.

- Google Patents. (n.d.). US3928478A - Chlorination of xylene.

- Google Patents. (n.d.). US4010214A - Process for the preparation of 2,5-dichloro-p-xylene.

-

LookChem. (n.d.). Cas 623-25-6,alpha,alpha'-Dichloro-p-xylene. Retrieved from [Link]

- Bengelsdorf, I. S. (1958). Oxidation and Characterization of α,α'-Dichloro-p-xylene. The Journal of Organic Chemistry, 23(2), 242-244.

Sources

- 1. alpha,alpha'-Dichloro-p-xylene(623-25-6) 13C NMR spectrum [chemicalbook.com]

- 2. alpha,alpha'-Dichloro-p-xylene | C8H8Cl2 | CID 12171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]

- 6. alpha,alpha'-Dichloro-p-xylene(623-25-6) 1H NMR [m.chemicalbook.com]

- 7. alpha,alpha'-Dichloro-p-xylene(623-25-6) IR Spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. p-Xylene Oxidation to Terephthalic Acid: New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sci-hub.box [sci-hub.box]

- 11. echemi.com [echemi.com]

- 12. alpha,alpha'-Dichloro-p-xylene | 623-25-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 1-(Dichloromethyl)-4-methylbenzene for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(dichloromethyl)-4-methylbenzene, a versatile chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a strong emphasis on safety and handling.

Chemical Identity and Molecular Structure

1-(Dichloromethyl)-4-methylbenzene, also known by synonyms such as p-methylbenzal chloride and α,α-dichloro-p-xylene, is an organochlorine compound. Its unique structure, featuring a dichloromethyl group attached to a toluene backbone, makes it a valuable precursor in various organic syntheses.

CAS Number: 23063-36-7[1]

Molecular Formula: C₈H₈Cl₂[1]

Structural Representation

The molecular structure of 1-(dichloromethyl)-4-methylbenzene is characterized by a benzene ring substituted with a methyl group and a dichloromethyl group at the para position (positions 1 and 4, respectively).

| Identifier | Value |

| IUPAC Name | 1-(dichloromethyl)-4-methylbenzene[2] |

| SMILES | CC1=CC=C(C=C1)C(Cl)Cl[2] |

| InChI | InChI=1S/C8H8Cl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,1H3[2] |

| InChIKey | RGDYIHSZBVIIND-UHFFFAOYSA-N[2] |

graph "1_Dichloromethyl_4_methylbenzene" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituents C1 -- C_methyl [len=1.5]; C4 -- C_dichloro [len=1.5]; C_dichloro -- Cl1 [len=1.5]; C_dichloro -- Cl2 [len=1.5];

// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_methyl [label="CH₃"]; C_dichloro [label="CH"]; Cl1 [label="Cl"]; Cl2 [label="Cl"];

// Positioning for clarity C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_methyl [pos="0,3!"]; C_dichloro [pos="0,-3!"]; Cl1 [pos="-1,-4!"]; Cl2 [pos="1,-4!"]; }graph Free_Radical_Chlorination { rankdir=LR; node [shape=plaintext, fontname="Arial"]; edge [arrowhead=vee, color="#4285F4"];p_xylene [label="p-Xylene"]; chlorine [label="+ Cl₂"]; product [label="1-(Dichloromethyl)-4-methylbenzene"]; uv [label="UV light", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

p_xylene -> chlorine [style=invis]; chlorine -> product; {rank=same; p_xylene; chlorine;} product -> uv [style=invis, len=0.5];

}

Caption: Free-radical chlorination of p-xylene.

Experimental Protocol Considerations:

-

Initiation: The reaction is initiated by the homolytic cleavage of chlorine gas (Cl₂) using UV light to generate chlorine radicals (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of p-xylene to form a benzylic radical and HCl. This benzylic radical then reacts with another molecule of Cl₂ to form the monochlorinated product and a new chlorine radical, propagating the chain reaction. A second chlorination at the same methyl group yields the desired dichloromethyl product.

-

Selectivity: To favor side-chain chlorination over ring chlorination, the reaction is performed in the absence of Lewis acid catalysts and at elevated temperatures or with UV light initiation. Controlling the stoichiometry of chlorine is crucial to minimize the formation of the trichlorinated byproduct. Bromination is often more selective than chlorination in free-radical reactions.

From p-Tolualdehyde

An alternative route involves the reaction of p-tolualdehyde with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is advantageous as it directly converts the aldehyde functional group to the dichloromethyl group.

Reaction Scheme:

Caption: Synthesis from p-tolualdehyde using thionyl chloride.

Mechanistic Insight:

The reaction of an aldehyde with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then decomposes to yield the geminal dichloride, sulfur dioxide, and hydrogen chloride. The use of pyridine is often employed to neutralize the HCl byproduct.

Detailed Experimental Protocol (Representative):

-

To a stirred solution of p-tolualdehyde (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (2-3 equivalents) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization to obtain pure 1-(dichloromethyl)-4-methylbenzene.

Reactivity and Applications in Organic Synthesis

The dichloromethyl group is a versatile functional group that can be transformed into other functionalities, most notably an aldehyde group through hydrolysis. This makes 1-(dichloromethyl)-4-methylbenzene a useful building block in organic synthesis, particularly as a precursor to p-tolualdehyde and its derivatives.

Hydrolysis to p-Tolualdehyde

The hydrolysis of the dichloromethyl group to an aldehyde is a common and synthetically useful transformation. This can be achieved under either acidic or basic conditions.

Caption: Hydrolysis to form p-tolualdehyde.

Applications in Medicinal Chemistry

While direct applications of 1-(dichloromethyl)-4-methylbenzene in pharmaceuticals are not widely reported, its role as a precursor to p-tolualdehyde makes it an important intermediate. p-Tolualdehyde is a key starting material in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The aldehyde functionality allows for a wide range of subsequent chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, to build molecular complexity. For instance, related chloromethylated aromatic compounds serve as versatile building blocks in the synthesis of antimicrobial and anticancer agents.

Spectral Data and Characterization

The characterization of 1-(dichloromethyl)-4-methylbenzene is typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.4 ppm), a singlet for the methine proton of the dichloromethyl group (around 6.6 ppm), and a set of signals in the aromatic region (around 7.2-7.5 ppm) corresponding to the four aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the dichloromethyl carbon, and the aromatic carbons. The carbon of the dichloromethyl group is expected to appear at a characteristic downfield shift.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 174, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Common fragmentation patterns would involve the loss of chlorine atoms and the formation of the tolyl cation. [2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a strong C-Cl stretching band. A vapor-phase IR spectrum is available in the PubChem database. [2]

Safety, Handling, and Disposal

1-(Dichloromethyl)-4-methylbenzene should be handled with caution due to its potential toxicity and reactivity. As with other chlorinated hydrocarbons and benzylic halides, it is expected to be an irritant to the skin, eyes, and respiratory tract.

Hazard Classification (based on related compounds):

-

Harmful if swallowed or inhaled.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.

Disposal:

-

Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Do not discharge into drains or the environment.

References

-

PubChem. (n.d.). 1-(Dichloromethyl)-4-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(Dichloromethyl)-4-methylbenzene

This guide provides a comprehensive technical overview of the solubility and stability of 1-(Dichloromethyl)-4-methylbenzene (CAS No. 23063-36-7), a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to ensure scientific integrity and reliable experimental outcomes.

Introduction: Understanding the Physicochemical Landscape

1-(Dichloromethyl)-4-methylbenzene, also known as p-tolyl-dichloromethane, possesses a unique molecular architecture that dictates its behavior in solution and its susceptibility to degradation. The presence of a dichloromethyl group on a toluene backbone imparts a moderate polarity and reactivity, making the choice of solvent and storage conditions critical for successful application and handling. This guide will elucidate the principles governing its solubility and stability, providing a framework for its effective use in a laboratory setting.

Solubility Profile: A Predictive and Experimental Approach

Predicted Solubility in Common Laboratory Solvents

The molecular structure of 1-(Dichloromethyl)-4-methylbenzene, featuring a nonpolar aromatic ring and a polar dichloromethyl group, suggests a broad solubility profile. It is anticipated to be soluble in a range of common organic solvents.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar aromatic ring of the solute will interact favorably with the nonpolar solvent molecules via van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar dichloromethyl group can engage in dipole-dipole interactions with these solvents. Solubility may decrease slightly with increasing solvent polarity for some solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The potential for hydrogen bonding with the solvent is limited. The nonpolar character of the molecule will hinder dissolution in highly polar protic solvents. |

| Aqueous | Water | Very Low | The molecule is predominantly nonpolar and lacks significant hydrogen bonding capability, leading to poor solubility in water.[1] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1-(Dichloromethyl)-4-methylbenzene in a chosen solvent.

Objective: To quantitatively determine the solubility of 1-(Dichloromethyl)-4-methylbenzene in a specific solvent at a defined temperature.

Materials:

-

1-(Dichloromethyl)-4-methylbenzene

-

Selected solvent(s) of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(Dichloromethyl)-4-methylbenzene to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved particles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate to a known volume with the same solvent.

-

Analyze the concentration of 1-(Dichloromethyl)-4-methylbenzene in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or GC-FID).

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

-

Workflow for Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Stability Profile: Degradation Pathways and Mitigation

The stability of 1-(Dichloromethyl)-4-methylbenzene is a critical consideration for its storage and handling, as degradation can lead to impurities that may affect downstream reactions. The dichloromethyl group is the primary site of reactivity and potential degradation.

Potential Degradation Pathways

-

Hydrolysis: The dichloromethyl group is susceptible to hydrolysis, particularly in the presence of water or other nucleophiles. This reaction proceeds via a nucleophilic substitution mechanism, potentially forming p-tolualdehyde and hydrochloric acid. The rate of hydrolysis is expected to be influenced by pH, with accelerated degradation under basic conditions.

-

Oxidation: While the aromatic ring is relatively stable, the benzylic position of the dichloromethyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light.

-

Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV radiation may induce photochemical reactions, leading to the formation of radical species and subsequent degradation products.

Recommended Storage and Handling

To mitigate degradation, the following storage and handling procedures are recommended[2]:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes. Prevent exposure to incompatible materials such as strong oxidizing agents and strong bases.

Protocol for Stability Assessment

A comprehensive stability study is essential to establish the shelf-life and optimal storage conditions for 1-(Dichloromethyl)-4-methylbenzene. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.[3][4]

Objective: To evaluate the stability of 1-(Dichloromethyl)-4-methylbenzene under various environmental conditions.

Materials:

-

1-(Dichloromethyl)-4-methylbenzene from a single batch

-

Appropriate storage containers (e.g., amber glass vials with inert caps)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC with a gradient method capable of separating the parent compound from potential degradants)

Procedure:

-

Sample Preparation:

-

Aliquot the compound into a sufficient number of storage containers for testing at all time points and conditions.

-

-

Storage Conditions and Testing Frequency:

-

Long-Term Stability: 25 °C ± 2 °C / 60% RH ± 5% RH. Testing at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH. Testing at 0, 3, and 6 months.[3]

-

Photostability: Expose the sample to a light source according to ICH Q1B guidelines. A control sample should be protected from light.

-

-

Analytical Testing:

-

At each time point, analyze the samples for:

-

Assay: To determine the concentration of 1-(Dichloromethyl)-4-methylbenzene.

-

Purity/Impurities: To identify and quantify any degradation products.

-

Appearance: Visual inspection for any changes in color or physical state.

-

-

-

Data Evaluation:

-

Evaluate the data for any significant changes over time. A significant change is typically defined as a greater than 5% change in assay from the initial value or any degradation product exceeding a specified limit.

-

Logical Flow for Stability Protocol Design:

Caption: Logical flow for designing and executing a stability study.

Conclusion

While specific quantitative data for the solubility and stability of 1-(Dichloromethyl)-4-methylbenzene is sparse in publicly available literature, a strong predictive understanding can be established based on its chemical structure and the behavior of analogous compounds. This guide provides a robust framework for both predicting its behavior and for designing and executing the necessary experimental protocols to generate precise, reliable data. By following these guidelines, researchers can ensure the consistent quality and performance of 1-(Dichloromethyl)-4-methylbenzene in their applications, leading to more reproducible and successful scientific outcomes.

References

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-(dichloromethyl)-4-methyl- (CAS 23063-36-7). Retrieved from [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

LSC Group. (n.d.). ICH Stability Guidelines. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

Sources

reaction mechanism of electrophilic substitution on 4-methylbenzene derivatives

An In-depth Technical Guide to the Reaction Mechanism of Electrophilic Substitution on 4-Methylbenzene Derivatives

Abstract

This technical guide provides a comprehensive examination of the principles governing electrophilic aromatic substitution (EAS) reactions on 4-methylbenzene derivatives. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of how substituent effects dictate reactivity and regioselectivity. We will dissect the interplay of electronic and steric factors, moving from foundational principles to specific, field-proven experimental protocols. The causality behind experimental design and the interpretation of product distributions are central themes, ensuring that this document serves as both a theoretical and practical resource for the synthesis of substituted aromatic compounds.

Foundational Principles of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of stable aromatic rings. The reaction preserves the aromatic system, which is energetically favorable, by replacing a hydrogen atom on the ring with an electrophile.[1][2] The mechanism universally proceeds through a two-step addition-elimination pathway.

-

Step 1 (Rate-Determining): The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This initial attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3][4] The formation of this high-energy intermediate is the slow, rate-determining step of the reaction.[5][6]

-

Step 2 (Fast): A base present in the reaction mixture abstracts a proton from the sp³-hybridized carbon of the sigma complex. This rapidly restores the aromatic π-system, yielding the substituted product.[3][6]

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

The Role of Substituents: Reactivity and Regioselectivity

When a benzene ring is already substituted, the existing group profoundly influences subsequent EAS reactions in two critical ways: it alters the reaction rate compared to benzene and directs the incoming electrophile to specific positions.[3][7][8] These phenomena are governed by the interplay of inductive and resonance effects.

-

Activating Groups: These substituents increase the rate of EAS relative to benzene. They donate electron density to the ring, making it more nucleophilic and stabilizing the positively charged sigma complex intermediate.[9][10][11]

-

Deactivating Groups: These substituents decrease the reaction rate. They withdraw electron density from the ring, making it less nucleophilic and destabilizing the sigma complex.[7][9]

Substituents are also classified by their directing effects:

-

Ortho, Para-Directors: These groups direct the incoming electrophile to the positions ortho (C2, C6) and para (C4) to themselves. All activating groups and the weakly deactivating halogens fall into this category.[12][13][14]

-

Meta-Directors: These groups direct the incoming electrophile to the meta (C3, C5) position. All moderately and strongly deactivating groups are meta-directors.[13][14]

The directing effect is a direct consequence of the stability of the sigma complex intermediate. Ortho, para-directors are effective because they can best stabilize the resonance structures of the ortho and para intermediates.[15][16] Conversely, meta-directors destabilize the ortho and para intermediates more than the meta intermediate, making the meta pathway the least unfavorable.[7][15]

Analysis of Electrophilic Substitution on 4-Methylbenzene Derivatives

In 4-methylbenzene derivatives (derivatives of p-xylene or toluene substituted at the 4-position), we must consider the combined influence of the methyl group and the substituent at the C4 position. The methyl group is a weakly activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation.[15][17] The outcome of an EAS reaction depends on the nature of the second substituent.

Case A: Competing Directors - The Activating Group Dominates

(Example: 4-methylphenol, p-cresol)

When the C4 substituent is also an activating, ortho, para-director (e.g., -OH, -OCH₃, -NH₂), the directing effects are competitive. In such cases, the position of substitution is controlled by the more powerful activating group .[18]

-

Causality: The strongest activating group provides the greatest stabilization to the sigma complex intermediate, thus lowering the activation energy for substitution at the positions it most strongly influences (ortho and para to itself). For 4-methylphenol, the hydroxyl group (-OH) is a much stronger activator than the methyl group (-CH₃). Therefore, substitution will occur predominantly at the positions ortho to the hydroxyl group (C2 and C6).

Caption: Directing effects in 4-methylphenol.

Case B: Reinforcing Directors

(Example: 4-nitrotoluene)

When the C4 substituent is a deactivating, meta-director (e.g., -NO₂, -CN, -COOH), the directing effects of the two groups reinforce each other.[18][19]

-

Causality: The methyl group directs incoming electrophiles to its ortho positions (C2, C6). The nitro group directs incoming electrophiles to its meta positions (also C2, C6). Since both groups direct the electrophile to the same carbons, the regioselectivity is strongly controlled, leading to a single major product (or a mixture of C2/C6 isomers if they are not equivalent). The overall reaction rate is slower than that of toluene due to the deactivating nature of the nitro group, but faster than that of nitrobenzene due to the activating methyl group.[8]

Caption: Reinforcing directing effects in 4-nitrotoluene.

Case C: The Halogen Exception

(Example: 4-chlorotoluene)

When the C4 substituent is a halogen (a weakly deactivating, ortho, para-director), the situation is more nuanced. The activating methyl group and the deactivating chloro group have opposing effects on the reaction rate, but their directing effects are both ortho, para.

-

Causality: The activating methyl group's influence typically dominates, controlling the position of substitution.[18] The electrophile will preferentially attack the positions ortho to the methyl group (C2, C6). The overall reaction rate will be slower than that of toluene due to the deactivating inductive effect of the chlorine atom but faster than that of chlorobenzene.

The Influence of Steric Hindrance

In all cases, steric hindrance can play a significant role in determining the product ratio, particularly between two electronically similar ortho positions.[11][18][20] For a reaction on p-tert-butyltoluene, for example, attack at the position ortho to the methyl group is favored over the position ortho to the extremely bulky tert-butyl group.[18] Even with a smaller methyl group, the para product is often favored over the ortho product if the electrophile is large.[20][21]

Experimental Protocols & Data

The following sections provide detailed methodologies for key electrophilic substitution reactions on 4-methylbenzene derivatives. These protocols are designed to be self-validating, with explanations for critical steps.

Nitration of Toluene

The nitration of toluene is a classic example demonstrating the ortho, para-directing effect of the methyl group. The reaction is highly exothermic and must be carefully controlled.

Table 1: Isomer Distribution in the Mononitration of Toluene

| Isomer | Percentage Yield |

| ortho-Nitrotoluene | ~63% |

| meta-Nitrotoluene | ~3% |

| para-Nitrotoluene | ~34% |

| (Source: Data adapted from various organic chemistry resources reflecting typical distributions)[8] |

Protocol: Synthesis of Mononitrotoluenes [22][23]

-

Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly and cautiously add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid with constant swirling. Cool the resulting mixture to below 0 °C. Causality: Sulfuric acid acts as a catalyst and a dehydrating agent, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[23]

-

Reaction Setup: Equip a three-neck flask with a magnetic stirrer, an internal thermometer, and a dropping funnel. Charge the flask with 10.6 mL (100 mmol) of toluene. Cool the toluene to -10 °C.

-

Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the stirred toluene via the dropping funnel. Maintain the internal reaction temperature between -10 °C and 0 °C throughout the addition. Causality: Low temperature is critical to prevent over-nitration (dinitration) and to control the highly exothermic reaction.[22]

-

Reaction Completion: After the addition is complete (approx. 1.5-2 hours), allow the mixture to slowly warm to room temperature while continuing to stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel. Extract the product with diethyl ether or cyclohexane (2 x 40 mL).

-

Purification: Wash the combined organic layers with water, followed by a 10% sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting isomer mixture can be separated by fractional distillation.

Caption: Experimental workflow for the nitration of toluene.

Sulfonation of Toluene

Sulfonation is a reversible electrophilic aromatic substitution. The directing effects are similar to nitration, but the reaction conditions can be manipulated to favor the thermodynamically more stable para isomer.

Protocol: Synthesis of 4-Methylbenzenesulfonic Acid (p-TsOH)

-

Reaction Setup: Place 100 mL of toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Sulfonating Agent: Slowly and with vigorous stirring, add 100 mL of concentrated sulfuric acid. The electrophile is SO₃, which is present in fuming sulfuric acid or generated from concentrated sulfuric acid.

-

Reaction: Heat the mixture to 100-120 °C for 2-3 hours. Water is a byproduct and can be removed using a Dean-Stark apparatus to drive the equilibrium toward the products. Causality: At higher temperatures, the reaction is under thermodynamic control. The para isomer, 4-methylbenzenesulfonic acid, is sterically less hindered and more stable than the ortho isomer, so it becomes the major product.

-

Isolation: Cool the reaction mixture. The product, p-toluenesulfonic acid, will often crystallize from the solution upon cooling. It can be filtered and recrystallized from concentrated hydrochloric acid to remove isomeric impurities and excess sulfuric acid.

Friedel-Crafts Alkylation of 4-Methylanisole

This reaction demonstrates the powerful directing effect of the methoxy group (-OCH₃), a strong activator, over the weaker methyl group.

Protocol: Synthesis of 2-tert-Butyl-4-methylanisole

-

Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 12.2 g (100 mmol) of 4-methylanisole in 100 mL of anhydrous carbon disulfide (CS₂). Cool the solution in an ice bath.

-

Catalyst Addition: Cautiously add 14.7 g (110 mmol) of anhydrous aluminum chloride (AlCl₃) in portions. Causality: AlCl₃ is a strong Lewis acid that coordinates with the alkylating agent to generate a carbocation or a highly polarized complex, which acts as the electrophile.[24][25]

-

Addition of Alkylating Agent: Slowly add 10.2 g (110 mmol) of tert-butyl chloride dropwise to the stirred suspension over 30 minutes.

-

Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours, or until HCl gas evolution ceases.

-

Work-up: Carefully pour the reaction mixture over a mixture of 200 g of ice and 50 mL of concentrated HCl. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation. Expected Outcome: The major product will be 2-tert-butyl-4-methylanisole, resulting from substitution ortho to the strongly activating methoxy group.

Conclusion

The regiochemical outcome of electrophilic aromatic substitution on 4-methylbenzene derivatives is a predictable and controllable process, guided by the fundamental principles of electronic and steric effects. A thorough understanding of how activating and deactivating groups concertedly influence the stability of the key sigma complex intermediate is paramount for any scientist engaged in the synthesis of complex aromatic molecules. By carefully selecting reaction conditions—temperature, catalyst, and reagents—researchers can selectively favor desired isomers, a critical capability in the fields of materials science, agrochemicals, and pharmaceutical development. The protocols and mechanistic insights provided herein serve as a robust foundation for the rational design and execution of these vital synthetic transformations.

References

-

Title: Electrophilic aromatic directing groups. Source: Wikipedia. URL: [Link]

-

Title: Directing Effects. Source: ChemTalk. URL: [Link]

-

Title: Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Source: PubMed. URL: [Link]

-

Title: How can we explain ortho, meta, and para-directing groups in aromatic compounds? Source: Quora. URL: [Link]

-

Title: 18.6: Substituent Effects on the EAS Reaction. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Understanding Ortho, Para, and Meta Directors. Source: Master Organic Chemistry. URL: [Link]

-

Title: 14.3. Substituent Effects. Source: Lumen Learning - Organic Chemistry II. URL: [Link]

-

Title: 8.6 Substituent Effects in Electrophilic Substitutions. Source: Penn State Pressbooks. URL: [Link]

-

Title: Directing Effects in Electrophilic Aromatic Substitution Reactions. Source: Organic Chemistry Tutor. URL: [Link]

-

Title: Difference between Ortho para and meta directing groups. Source: Filo. URL: [Link]

-

Title: Ortho, Para, Meta Directors in EAS. Source: Chemistry Steps. URL: [Link]

-

Title: EAS Reactions of Substituted Benzenes. Source: YouTube. URL: [Link]

-

Title: Substitution Reactions of Benzene and Other Aromatic Compounds. Source: Michigan State University Chemistry. URL: [Link]

-

Title: 17.6: Substituent Effects on the EAS Reaction. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Electrophilic aromatic substitution. Source: Wikipedia. URL: [Link]

-

Title: Electrophilic Aromatic Substitution Reactions of Benzene Review. Source: YouTube. URL: [Link]

-

Title: Electrophilic Aromatic Substitution. Source: LabXchange. URL: [Link]

-

Title: How will you justify the stability of sigma complex in benzene? Source: Quora. URL: [Link]

-

Title: Electrophilic Aromatic Substitution – The Mechanism. Source: Chemistry Steps. URL: [Link]

-

Title: Electrophilic Aromatic Substitution (EAS)SEAr. Source: University of Babylon. URL: [Link]

-

Title: High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Sigma Complexes in Electrophilic Aromatic Substitution. Source: Oregon State University. URL: [Link]

-

Title: Unlike most other electrophilic aromatic substitutions, sulfonation... Source: Pearson+. URL: [Link]

-

Title: Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems. Source: ResearchGate. URL: [Link]

-

Title: electrophilic substitution in methylbenzene and nitrobenzene. Source: Chemguide. URL: [Link]

-

Title: 4-METHYLBENZENE-1-SULFONIC ACID. Source: Ataman Kimya. URL: [Link]

-

Title: Directing and Steric Effects in Disubstituted Benzene Derivatives. Source: JoVE. URL: [Link]

-

Title: 4-Nitrotoluene. Source: Wikipedia. URL: [Link]

-

Title: 13.4: The Mechanism of Halogenation. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Dynamics and the Regiochemistry of Nitration of Toluene. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Source: oc-praktikum.de. URL: [Link]

-

Title: Electrophilic Aromatic Substitution – The Mechanism. Source: Master Organic Chemistry. URL: [Link]

-

Title: Haloalkanes and Haloarenes. Source: NCERT. URL: [Link]

-

Title: Chemistry of Benzene: Electrophilic Aromatic Substitution. Source: anandacollege.org. URL: [Link]

-

Title: Substitution Reactions of Benzene Derivatives. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Nitration of Toluene (Electrophilic Aromatic Substitution). Source: depts.washington.edu. URL: [Link]

-

Title: Friedel-Crafts Alkylation Reaction. Source: Mettler Toledo. URL: [Link]

-

Title: Friedel–Crafts reaction. Source: Wikipedia. URL: [Link]

-

Title: Benzenesulfonic acid, 4-methyl-. Source: NIST WebBook. URL: [Link]

-

Title: Friedel-Crafts Alkylation. Source: Organic Chemistry Portal. URL: [Link]

-

Title: 4-toluene sulfonic acid, 104-15-4. Source: The Good Scents Company. URL: [Link]

-

Title: 4-Methylbenzenesulfonic Acid | Drug Information, Uses, Side Effects, Chemistry. Source: DrugBank. URL: [Link]

-

Title: Halogenation Reactions | Key Syntheses in Chemistry. Source: Mettler Toledo. URL: [Link]

-

Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Source: Master Organic Chemistry. URL: [Link]

-

Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Source: Chemistry LibreTexts. URL: [Link]

Sources

- 1. LabXchange [labxchange.org]

- 2. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 9. Directing Effects | ChemTalk [chemistrytalk.org]

- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 16. Sigma Complexes in Electrophilic Aromatic Substitution [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 21. Unlike most other electrophilic aromatic substitutions, sulfonati... | Study Prep in Pearson+ [pearson.com]

- 22. Making sure you're not a bot! [oc-praktikum.de]

- 23. cerritos.edu [cerritos.edu]

- 24. mt.com [mt.com]

- 25. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Safe Handling of Dichloromethyl Arenes

This guide provides an in-depth examination of the health and safety protocols required for the handling of dichloromethyl arenes. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to instill a deep, causality-driven understanding of the hazards and mitigation strategies associated with this class of compounds. Our focus is on creating self-validating safety systems through a synthesis of established protocols, toxicological data, and field-proven insights.

Compound Class Profile: The Dichloromethyl Arenes

Dichloromethyl arenes are aromatic compounds characterized by a dichloromethyl group (-CHCl₂) attached to an aromatic ring. They serve as valuable synthetic intermediates in organic chemistry, notably in the synthesis of benzaldehydes, benzoyl chlorides, and various heterocyclic compounds.[1] Their utility stems from the reactivity of the dichloromethyl group, which can be readily hydrolyzed or otherwise transformed.[2][3][4] However, this same reactivity, combined with the toxicological profile of chlorinated hydrocarbons, necessitates a rigorous and informed approach to their handling.

Core Hazard Assessment and Risk Mitigation

A thorough understanding of the specific hazards is the foundation of safe laboratory practice. Dichloromethyl arenes present a multi-faceted risk profile encompassing toxicological, chemical, and physical hazards.

Toxicological Hazards

Exposure to dichloromethyl arenes can occur via inhalation, skin contact, eye contact, and ingestion. The primary health risks are driven by their properties as chlorinated hydrocarbons and their potential to decompose into hazardous byproducts.

-

Inhalation: Vapors are irritating to the respiratory system.[1] Acute, high-level exposure can lead to central nervous system (CNS) depression, with symptoms including dizziness, headache, nausea, and confusion.[1][5][6][7] Chronic exposure or high acute doses may pose a risk of liver and brain damage.[5] Many chlorinated hydrocarbons are classified as potential or probable human carcinogens, a risk that should be prudently extended to this class of compounds.[7][8][9]

-

Skin Contact: These compounds are irritating to the skin and can cause redness and swelling.[1] Prolonged contact can lead to the dissolution of fatty tissues, causing dermatitis or severe chemical burns.[5][6][10] Crucially, they can be absorbed through the skin, contributing to systemic toxicity.[7]

-

Eye Contact: Direct contact with the liquid or high concentrations of vapor can cause severe irritation and poses a risk of serious, lasting eye damage.[1][6][11]

-

Ingestion: Ingestion is highly toxic and can cause severe burns to the digestive tract.[12]

Physicochemical Hazards

-

Reactivity: Some dichloromethyl arenes can decompose in the presence of water, potentially releasing corrosive hydrogen chloride (HCl) gas.[10] They are reactive towards strong bases and nucleophiles.[7] Reactions, particularly those involving Lewis acids (e.g., Friedel-Crafts), can be highly exothermic and require strict temperature control.[13]

-

Thermal Decomposition: Contact with hot surfaces or open flames can lead to decomposition, releasing highly toxic fumes such as phosgene, chlorine, and hydrogen chloride.[5][10]

Table 1: Hazard Summary for Dichloromethyl Arenes

| Hazard Route & Type | Description of Risk | GHS Pictograms | Signal Word |

| Inhalation | Toxic if inhaled; causes respiratory tract irritation. May cause drowsiness or dizziness.[1][9] | हेल्थ हज़ार्ड, एक्सक्लेमेशन मार्क | Danger/Warning |

| Skin Contact | Causes skin irritation or severe burns upon prolonged contact.[1][10] Harmful if absorbed through the skin. | कोरोजन, एक्सक्लेमेशन मार्क | Danger |

| Eye Contact | Causes serious eye irritation or severe eye damage.[1][11] | कोरोजन | Danger |

| Long-Term | Suspected of causing cancer.[7][9] Potential for damage to liver and CNS.[5] | हेल्थ हज़ार्ड | Danger/Warning |

| Chemical | Decomposes in contact with water.[10] Can react violently with certain reagents.[7] | N/A | Danger |

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs prioritize the elimination of hazards. Where this is not possible, a cascading series of controls must be implemented.

Caption: The Hierarchy of Controls prioritizes strategies.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard. For dichloromethyl arenes, these are not optional; they are mandatory.

-

Chemical Fume Hood: All work with open containers of dichloromethyl arenes, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[10][14][15][16] This is the primary control to prevent inhalation of volatile and toxic vapors.

-

Ventilation: The laboratory must have adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas.

-

Emergency Equipment: A safety shower and eyewash station must be located in the immediate work area and be unobstructed.[16][17][18] Their functionality must be tested regularly.

Administrative Controls: Standardizing Safe Practices

-

Designated Work Area: Clearly demarcate an area for work with dichloromethyl arenes and other particularly hazardous substances.[16]

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP must be written and approved for any procedure involving these compounds. This SOP should be reviewed by all personnel before beginning work.[19]

-

Training: All personnel must receive documented training on the specific hazards of dichloromethyl arenes, the lab's SOP, and emergency procedures.[20]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the primary means of protection. Its selection must be based on a thorough risk assessment of the specific task.

Table 2: Personal Protective Equipment (PPE) Selection Guide

| Activity | Minimum PPE Required | Rationale |

| Receiving & Unpacking | Safety glasses, Nitrile gloves. | Protects against potential external contamination of packaging. |